molecular formula C12H10ClNO3 B11051850 Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate

Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B11051850
M. Wt: 251.66 g/mol
InChI Key: QMYVHLLMVWKRHO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and an oxazole ring

Preparation Methods

The synthesis of Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorobenzaldehyde and ethyl cyanoacetate.

    Knoevenagel Condensation: The 3-chlorobenzaldehyde undergoes a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine to form ethyl 3-(3-chlorophenyl)-2-cyanoacrylate.

    Cyclization: The ethyl 3-(3-chlorophenyl)-2-cyanoacrylate is then subjected to cyclization with hydroxylamine hydrochloride in the presence of a base such as sodium ethoxide to form the oxazole ring, resulting in this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate: Similar structure but with the chlorine atom in the para position.

    Ethyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-(3-methylphenyl)-1,2-oxazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

QMYVHLLMVWKRHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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